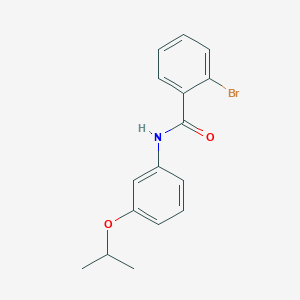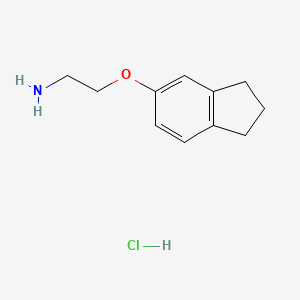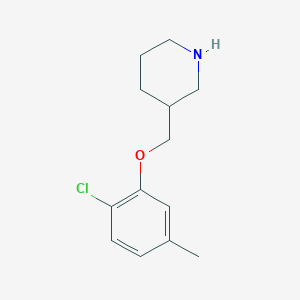
1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorobenzyl)-1H-indole-6-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorobenzyl group and an aldehyde functional group in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated indole under palladium catalysis. The reaction typically uses a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene.
Vilsmeier-Haack Reaction: This method involves the formylation of the indole ring using a Vilsmeier reagent, which is generated from dimethylformamide and phosphorus oxychloride. The reaction is carried out under mild conditions to introduce the aldehyde group at the 6-position of the indole ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: 1-(4-fluorobenzyl)-1H-indole-6-carboxylic acid.
Reduction: 1-(4-fluorobenzyl)-1H-indole-6-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorobenzyl)-1H-indole-6-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Agrochemicals: It serves as a precursor for the synthesis of plant growth regulators and pesticides.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indole derivatives.
Material Science: It is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde is largely dependent on its interaction with biological targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The fluorobenzyl group enhances the compound’s binding affinity and selectivity towards specific targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorobenzyl)-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.
1-(4-Fluorobenzyl)-1H-indole-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position.
1-(4-Fluorobenzyl)-1H-indole-5-carbaldehyde: Similar structure but with the aldehyde group at the 5-position.
Uniqueness: 1-(4-Fluorobenzyl)-1H-indole-6-carbaldehyde is unique due to the specific positioning of the aldehyde group at the 6-position, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and selectivity, making it a valuable compound for targeted drug design and development.
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]indole-6-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-15-5-2-12(3-6-15)10-18-8-7-14-4-1-13(11-19)9-16(14)18/h1-9,11H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYWIHITGRSHHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-[(1-benzylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B1318277.png)

![{4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride](/img/structure/B1318280.png)


![1-(5A,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-N-methylmethanamine hydrochloride](/img/structure/B1318296.png)

![4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318309.png)
![4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318310.png)


![4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318329.png)

